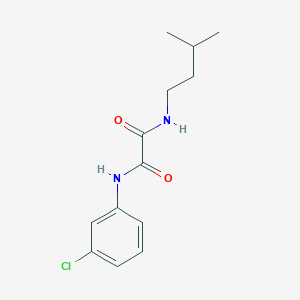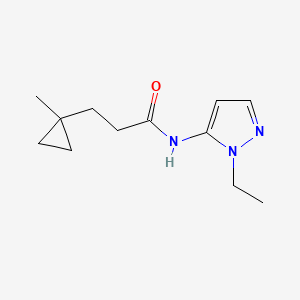![molecular formula C15H13Cl2N3O3 B5216948 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide, also known as CNEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CNEB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package DNA in the nucleus of cells. This process can lead to the repression of gene expression. By inhibiting HDAC activity, 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide can increase the acetylation of histones, which can lead to the activation of genes that are involved in apoptosis and the inhibition of inflammation.
Biochemical and Physiological Effects
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of genes that are involved in the development and progression of cancer. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has also been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for investigating the role of HDAC inhibition in various biological processes. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the investigation of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide. One potential direction is the development of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide derivatives with improved solubility and bioavailability. These derivatives could be used to investigate the potential therapeutic applications of HDAC inhibition in various diseases. Another direction is the investigation of the effects of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide on epigenetic modifications other than histone acetylation. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide could be used to investigate the role of HDAC inhibition in DNA methylation and other epigenetic modifications. Additionally, the combination of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide with other compounds that target different epigenetic modifications could lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)benzamide with 2-chloro-6-nitroaniline in the presence of a catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism and yields 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has been found to have potential applications in various scientific research fields. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been investigated for their potential use in cancer therapy, as they can induce apoptosis (programmed cell death) in cancer cells. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2-chloro-6-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c16-11-5-2-1-4-10(11)15(21)19-9-8-18-14-12(17)6-3-7-13(14)20(22)23/h1-7,18H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCGCJLAYGCWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)

![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)
malonate](/img/structure/B5216924.png)

![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)
